[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone
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Overview
Description
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core and a methoxylated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the methoxylated phenyl group and the piperidino methanone moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines
Scientific Research Applications
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Uniqueness
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazolo[3,4-b]pyridine core with a methoxylated phenyl group and a piperidino methanone moiety sets it apart from other compounds, enabling unique interactions with molecular targets and diverse applications in research and industry.
Properties
Molecular Formula |
C22H26N4O2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H26N4O2/c1-14-9-11-26(12-10-14)22(27)18-13-19(16-5-7-17(28-4)8-6-16)23-21-20(18)15(2)24-25(21)3/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
DPRFMGPHVZPOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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